2,3-Difluoro-5-(trifluoromethoxy)benzonitrile
Overview
Description
2,3-Difluoro-5-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C8H2F5NO It is a derivative of benzonitrile, characterized by the presence of two fluorine atoms and a trifluoromethoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-5-(trifluoromethoxy)benzonitrile typically involves the introduction of fluorine atoms and a trifluoromethoxy group onto a benzonitrile scaffold. One common method involves the reaction of 2,3-difluorobenzonitrile with trifluoromethoxy reagents under specific conditions. For instance, the reaction can be carried out using trifluoromethyl ether and a suitable base, such as potassium carbonate, in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-5-(trifluoromethoxy)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms and trifluoromethoxy group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzonitriles, while oxidation and reduction can yield corresponding benzoic acids or amines .
Scientific Research Applications
2,3-Difluoro-5-(trifluoromethoxy)benzonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3-Difluoro-5-(trifluoromethoxy)benzonitrile depends on its specific application. In pharmaceuticals, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The presence of fluorine atoms can enhance these interactions by increasing the compound’s lipophilicity and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
2,3-Difluorobenzonitrile: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.
3,5-Difluoro-4-(trifluoromethoxy)benzonitrile: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness
2,3-Difluoro-5-(trifluoromethoxy)benzonitrile is unique due to the specific positioning of the fluorine atoms and the trifluoromethoxy group, which confer distinct electronic and steric properties. These features make it particularly valuable in the design of molecules with specific biological or material properties .
Properties
IUPAC Name |
2,3-difluoro-5-(trifluoromethoxy)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F5NO/c9-6-2-5(15-8(11,12)13)1-4(3-14)7(6)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYKQWZHSTYJQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)F)F)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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